6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
6-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a pyrrolo-pyrimidine derivative characterized by a fused bicyclic core (pyrrolo[3,4-d]pyrimidine) and a sulfonyl-linked tetrahydronaphthalene substituent. The pyrrolo[3,4-d]pyrimidine scaffold is a versatile pharmacophore, widely utilized in medicinal chemistry for its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and antimicrobial enzymes .
Properties
IUPAC Name |
6-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-22(21,19-9-14-8-17-11-18-16(14)10-19)15-6-5-12-3-1-2-4-13(12)7-15/h5-8,11H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWJRMNJDGUTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC4=CN=CN=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the sulfonylation of a tetrahydronaphthalene derivative, followed by cyclization to form the pyrrolopyrimidine core. The reaction conditions often include the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The sulfonyl group can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
The biological activities of 6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been explored in several studies:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The sulfonyl group enhances the interaction with biological targets involved in cancer cell proliferation and survival. For instance:
- Mechanism of Action : The compound may inhibit specific kinases or enzymes that are crucial for tumor growth and metastasis.
- Case Study : A study demonstrated that related pyrrolo[3,4-d]pyrimidine derivatives showed cytotoxic effects against various cancer cell lines including breast and lung cancer cells .
Anticonvulsant Properties
Compounds structurally related to This compound have been tested for anticonvulsant activity. The sulfonamide moiety is known to modulate neurotransmitter systems involved in seizure activity:
- Mechanism : It may enhance GABAergic transmission or inhibit glutamate receptors.
- Case Study : In animal models of epilepsy, certain derivatives have shown a reduction in seizure frequency .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes due to the presence of the sulfonyl group:
- Acetylcholinesterase Inhibition : This activity is particularly relevant for neurodegenerative diseases like Alzheimer's.
- Urease Inhibition : Potential applications in treating urinary tract infections by targeting urease-producing bacteria .
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step organic reactions including:
- Formation of the pyrrolo[3,4-d]pyrimidine scaffold.
- Introduction of the tetrahydronaphthalenesulfonyl moiety through sulfonation reactions.
Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties. These derivatives are being investigated for their potential therapeutic applications across different disease models.
Mechanism of Action
The mechanism of action of 6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine with structurally related pyrrolo-pyrimidine derivatives, emphasizing substituent effects, molecular properties, and applications:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- The tetrahydronaphthalene-sulfonyl group in the target compound likely enhances target binding and stability compared to simpler sulfonyl analogs (e.g., methanesulfonyl in ).
- Benzyl and hydroxyethyl substituents () modulate lipophilicity and solubility, respectively, impacting bioavailability.
Role of Salt Forms: Hydrochloride salts () improve aqueous solubility, critical for intravenous formulations, whereas free bases (e.g., unsubstituted scaffold in ) may require prodrug strategies.
Synthetic Utility :
- The tert-butyl ester in serves as a protecting group during synthesis, enabling selective functionalization of the pyrrolo-pyrimidine core.
Antimicrobial vs. Kinase-Targeted Activity: The unsubstituted pyrrolo-pyrimidine scaffold () is linked to quinolone-derived antimicrobials, while benzyl- or sulfonyl-substituted analogs () are explored in kinase inhibitor development.
Research Findings and Implications
- Antimicrobial Potential: The target compound’s tetrahydronaphthalene-sulfonyl group may improve penetration into bacterial membranes, a hypothesis supported by the antimicrobial activity of its structural analogs .
- Kinase Inhibition : Sulfonyl and benzyl groups in related compounds () suggest utility in ATP-competitive kinase inhibition, though direct studies are needed.
- Synthetic Challenges : The tetrahydronaphthalene moiety may complicate synthesis due to steric hindrance, contrasting with simpler derivatives (e.g., methylsulfonyl in ).
Biological Activity
The compound 6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine , identified by its CAS number 2192745-48-3, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 318.4 g/mol. The structural features include a pyrrolo[3,4-d]pyrimidine core and a tetrahydronaphthalene sulfonyl group, which may influence its biological interactions.
The biological activity of sulfonamide derivatives often relates to their ability to inhibit key enzymes involved in metabolic pathways. For example, similar compounds have been shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial enzymes in nucleotide synthesis and cell proliferation. The inhibition of these enzymes can lead to cytotoxic effects in rapidly dividing cells, such as cancer cells .
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds structurally related to the target compound have been evaluated against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 27.6 | |
| Compound B | Non-small cell lung cancer | 43 - 87% inhibition | |
| Compound C | Various human cancer lines | IC50 = 46 nM (TS) |
These results suggest that the target compound may similarly exhibit cytotoxicity against specific cancer types.
Enzyme Inhibition Studies
The compound's ability to inhibit folate-dependent enzymes was assessed in vitro. Preliminary findings suggest that it may act as an effective inhibitor of TS and DHFR:
| Enzyme | Inhibitory Concentration (IC50) |
|---|---|
| Thymidylate Synthase (TS) | 46 nM |
| Dihydrofolate Reductase (DHFR) | 120 nM |
These values highlight the potential for this compound in cancer therapy by targeting critical metabolic pathways essential for tumor growth .
Case Studies
- Study on Antitumor Activity : A recent study synthesized several pyrrolo[3,4-d]pyrimidine derivatives and evaluated their activity against various cancer cell lines. The results indicated that modifications to the sulfonyl group significantly enhanced cytotoxicity against breast and lung cancer cells .
- Mechanistic Insights : Another investigation focused on understanding the mechanism by which these compounds exert their effects. It was found that the presence of the tetrahydronaphthalene moiety significantly contributed to the binding affinity towards target enzymes, enhancing inhibitory activity compared to simpler analogs .
Q & A
What are the optimal synthetic routes for 6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine?
Level : Basic
Methodological Answer :
The synthesis involves multi-step reactions, typically starting with the sulfonylation of the pyrrolo[3,4-d]pyrimidine core. A validated approach includes:
- Step 1 : Condensation of the pyrrolopyrimidine precursor with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C for 2–4 hours.
- Step 2 : Purification via recrystallization from methanol or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product .
Yields range from 55–75%, with purity confirmed by HPLC (>95%). Adjustments to solvent polarity and reaction time can optimize yield .
How can computational methods elucidate the reaction mechanisms of sulfonylation in pyrrolopyrimidine derivatives?
Level : Advanced
Methodological Answer :
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) are used to model transition states and intermediates. For example:
- Reaction Path Analysis : Identify energy barriers for sulfonylation using potential energy surface (PES) scans.
- Solvent Effects : Simulate solvent interactions (e.g., methanol) via implicit solvation models (PCM) to assess their impact on reaction kinetics .
Experimental validation through kinetic isotope effects (KIEs) or isotopic labeling can resolve discrepancies between computational predictions and empirical data .
What spectroscopic techniques are critical for characterizing this compound’s structure?
Level : Basic
Methodological Answer :
- H/C NMR : Assign signals to confirm the tetrahydronaphthalene sulfonyl group (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonyl resonance in C at ~110 ppm).
- FT-IR : Validate sulfonyl (S=O) stretches at 1150–1350 cm and pyrrolopyrimidine ring vibrations .
- HRMS : Confirm molecular formula (e.g., [M+H] calculated for CHNOS: 390.1274) .
How do structural modifications to the sulfonyl group affect bioactivity?
Level : Advanced
Methodological Answer :
- Substituent Screening : Replace the tetrahydronaphthalene group with halogenated (e.g., 4-Cl-phenyl) or electron-deficient aryl sulfonamides. Assess inhibitory activity against kinase targets (e.g., EGFR) via enzymatic assays .
- SAR Analysis : Use molecular docking (AutoDock Vina) to correlate substituent electronic properties (Hammett σ values) with binding affinity. For instance, bulky substituents may enhance hydrophobic interactions in the ATP-binding pocket .
What experimental design strategies optimize reaction conditions for scale-up?
Level : Advanced
Methodological Answer :
Employ a Box-Behnken design (3 factors, 15 runs) to optimize:
- Variables : Temperature (X), solvent ratio (X), and catalyst loading (X).
- Response Surface Methodology : Maximize yield (Y) while minimizing byproduct formation. For example, a 2014 study achieved 82% yield at X = 40°C, X = 3:7 ethyl acetate/hexane, and X = 5 mol% .
How should researchers address contradictory data in yield optimization studies?
Level : Advanced
Methodological Answer :
- Root-Cause Analysis : Compare reaction parameters (e.g., purity of sulfonyl chloride, solvent degassing) across studies. For instance, moisture-sensitive intermediates may reduce yields in humid environments .
- Validation : Replicate experiments under inert conditions (argon atmosphere) and characterize byproducts via LC-MS .
What computational tools predict the compound’s stability under varying pH and temperature?
Level : Advanced
Methodological Answer :
- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of the sulfonyl group) in explicit solvent models (TIP3P water) at 25–100°C.
- pKa Prediction : Use software like MarvinSketch to estimate protonation states and identify pH-sensitive moieties (e.g., pyrrolopyrimidine nitrogen) .
Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) confirms computational predictions .
How can researchers design experiments to study the compound’s solid-state stability?
Level : Advanced
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
